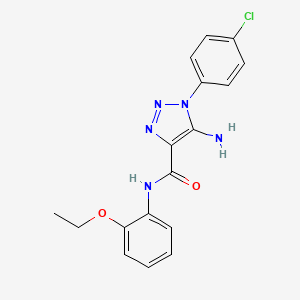

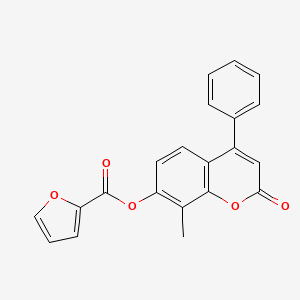

5-氨基-1-(4-氯苯基)-N-(2-乙氧苯基)-1H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazole derivatives, including compounds similar to the one , often involves ruthenium-catalyzed cycloaddition reactions. For instance, a protocol based on the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed to give protected versions of triazole amino acids, which are critical for creating triazole-based scaffolds (Ferrini et al., 2015). Additionally, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide synthesis, using 4-chlorobenzenamine as the starting material, showcases the complexity and efficiency of synthesizing related compounds (Kan, 2015).

Molecular Structure Analysis

X-ray diffraction techniques and density functional theory (DFT) calculations are pivotal in determining the molecular structure of triazole derivatives. For example, the structure of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole I was elucidated using these methods, revealing specific dihedral angles and hydrogen bonding patterns that contribute to the molecule's stability and reactivity (Șahin et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of triazole compounds, including the ability to undergo the Dimroth rearrangement, is a critical aspect of their chemistry. This reactivity is exploited in the synthesis of biologically active compounds and peptidomimetics based on the triazole scaffold (Ferrini et al., 2015). Moreover, the formation of various derivatives through reactions with primary amines and the conversion to Schiff bases and Mannich base derivatives highlight the versatile chemical properties that these molecules possess (Bektaş et al., 2010).

科学研究应用

合成和抗菌活性

1,2,4-三唑衍生物已被合成并评估其抗菌活性。这些化合物,包括一些新颖的 4,5-二取代-2,4-二氢-3H-1,2,4-三唑-3-酮衍生物,已被发现对各种微生物具有良好至中等的活性,展示了三唑化合物在开发新的抗菌剂中的潜力 (Bektaş 等,2010).

三唑类支架的合成

三唑衍生物,特别是 5-氨基-1,2,3-三唑-4-羧酸,已使用钌催化的环加成反应合成,用于制备肽模拟物或生物活性化合物。这突出了该化合物在创建各种生物相关分子中的效用,扩大了药学和药物设计研究的范围 (Ferrini 等,2015).

缓蚀

三唑衍生物也因其在酸性介质中对金属的缓蚀性能而受到研究。研究结果表明,某些 1,2,4-三唑化合物可有效保护金属免受腐蚀,这对工业应用具有重要意义,包括金属基础设施的维护和制造工艺 (Elbelghiti 等,2016).

属性

IUPAC Name |

5-amino-1-(4-chlorophenyl)-N-(2-ethoxyphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O2/c1-2-25-14-6-4-3-5-13(14)20-17(24)15-16(19)23(22-21-15)12-9-7-11(18)8-10-12/h3-10H,2,19H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFIFYNBJRNHPKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S*,5R*)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542465.png)

![1-(4-ethoxy-3-methylphenyl)-4-[4-(1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-1-butanone](/img/structure/B5542501.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5542508.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5542512.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5542518.png)

![N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5542553.png)

![(3aS*,7aR*)-5-methyl-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5542561.png)

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B5542585.png)

![1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxamide](/img/structure/B5542590.png)